molecular formula C14H12ClN3O3 B11067153 Ethyl 3-[(2-chloroanilino)carbonyl]-2-pyrazinecarboxylate

Ethyl 3-[(2-chloroanilino)carbonyl]-2-pyrazinecarboxylate

Cat. No.: B11067153
M. Wt: 305.71 g/mol
InChI Key: LXEVCVDKKBYAMU-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-chloroanilino)carbonyl]-2-pyrazinecarboxylate is a synthetic organic compound that belongs to the class of pyrazinecarboxylates. This compound is characterized by the presence of a pyrazine ring, an ethyl ester group, and a 2-chloroanilino substituent. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2-chloroanilino)carbonyl]-2-pyrazinecarboxylate typically involves the reaction of 2-chloroaniline with ethyl 2-pyrazinecarboxylate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-chloroanilino)carbonyl]-2-pyrazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazinecarboxylates.

Scientific Research Applications

Ethyl 3-[(2-chloroanilino)carbonyl]-2-pyrazinecarboxylate is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[(2-chloroanilino)carbonyl]-2-pyrazinecarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved in this mechanism include the inhibition of key metabolic enzymes and signaling proteins.

Comparison with Similar Compounds

Ethyl 3-[(2-chloroanilino)carbonyl]-2-pyrazinecarboxylate can be compared with other similar compounds such as:

  • Ethyl 2-{[(3-chloroanilino)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
  • Ethyl 5-[(3-chloroanilino)carbonyl]-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate

These compounds share similar structural features but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its pyrazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H12ClN3O3

Molecular Weight

305.71 g/mol

IUPAC Name

ethyl 3-[(2-chlorophenyl)carbamoyl]pyrazine-2-carboxylate

InChI

InChI=1S/C14H12ClN3O3/c1-2-21-14(20)12-11(16-7-8-17-12)13(19)18-10-6-4-3-5-9(10)15/h3-8H,2H2,1H3,(H,18,19)

InChI Key

LXEVCVDKKBYAMU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CN=C1C(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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